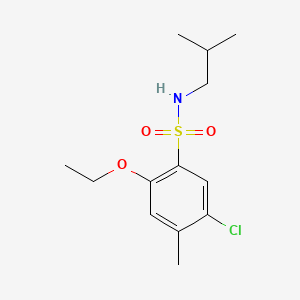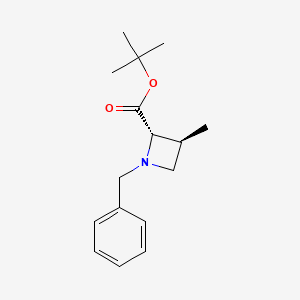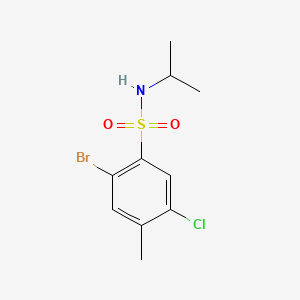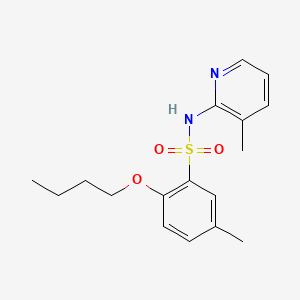
5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a chloro group, an ethoxy group, an isobutyl group, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The chloro, ethoxy, isobutyl, and methyl groups are then introduced through various substitution reactions. Common reagents used in these reactions include chlorinating agents, ethoxylating agents, and alkylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of specialty chemicals, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide
- 5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide
Uniqueness
5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, or biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H20ClNO3S |
|---|---|
Molecular Weight |
305.82 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-4-methyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO3S/c1-5-18-12-6-10(4)11(14)7-13(12)19(16,17)15-8-9(2)3/h6-7,9,15H,5,8H2,1-4H3 |
InChI Key |
WJHCWDATMRUDHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-6,8-difluoro-7-{[3-(4-morpholinyl)propyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B13369216.png)

![2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone](/img/structure/B13369219.png)
![methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B13369220.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369236.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369238.png)

![6-(2-methoxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B13369243.png)

![8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B13369248.png)
![1,9-Dimethyl-10-oxatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B13369256.png)
![2-({[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13369274.png)


